molecular formula C10H19N3O B13273699 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol

2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol

Cat. No.: B13273699
M. Wt: 197.28 g/mol
InChI Key: ZJMCCVIUDLVUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol typically involves the reaction of an imidazole derivative with an appropriate alkylating agent. One common method is the nucleophilic substitution reaction where the imidazole ring is alkylated using a halogenated alkane in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol is unique due to its specific structure, which combines an imidazole ring with a hydroxyl group and an alkyl chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-(1H-imidazol-2-ylmethylamino)-4-methylpentan-1-ol

InChI

InChI=1S/C10H19N3O/c1-8(2)5-9(7-14)13-6-10-11-3-4-12-10/h3-4,8-9,13-14H,5-7H2,1-2H3,(H,11,12)

InChI Key

ZJMCCVIUDLVUGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=NC=CN1

Origin of Product

United States

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